3,3-Dimethyl-4-(propan-2-yl)heptane
Description
3,3-Dimethyl-4-(propan-2-yl)heptane is a branched alkane with the molecular formula C₁₁H₂₄ and a calculated molecular weight of 156.24 g/mol. Its IUPAC name reflects substituents at the 3rd and 4th carbon positions: two methyl groups at C3 and an isopropyl group at C4. This structure imparts unique steric and electronic properties, influencing its physical behavior (e.g., boiling point, solubility) and chemical reactivity.
Properties
CAS No. |
62185-46-0 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3,3-dimethyl-4-propan-2-ylheptane |
InChI |
InChI=1S/C12H26/c1-7-9-11(10(3)4)12(5,6)8-2/h10-11H,7-9H2,1-6H3 |
InChI Key |
MACIOLXBYDNTTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C)C)C(C)(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-4-(propan-2-yl)heptane can be achieved through various organic reactions. One common method involves the alkylation of heptane derivatives with appropriate alkyl halides under controlled conditions. For instance, the reaction of 3,3-dimethylheptane with propan-2-yl chloride in the presence of a strong base like sodium hydride can yield the desired compound.
Industrial Production Methods: Industrial production of branched alkanes like this compound often involves catalytic processes. Catalysts such as zeolites or metal oxides are used to facilitate the alkylation reactions. The process is typically carried out in large reactors under high pressure and temperature to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3-Dimethyl-4-(propan-2-yl)heptane can undergo oxidation reactions, typically resulting in the formation of alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Although alkanes are generally resistant to reduction, under specific conditions, they can be hydrogenated to form simpler hydrocarbons.
Substitution: This compound can participate in substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Chlorine or bromine in the presence of ultraviolet light or a radical initiator.
Major Products Formed:
Oxidation: Formation of 3,3-dimethyl-4-(propan-2-yl)heptanol, 3,3-dimethyl-4-(propan-2-yl)heptanone, or 3,3-dimethyl-4-(propan-2-yl)heptanoic acid.
Reduction: Formation of simpler hydrocarbons like 3,3-dimethylheptane.
Substitution: Formation of halogenated derivatives like this compound chloride.
Scientific Research Applications
Chemistry: 3,3-Dimethyl-4-(propan-2-yl)heptane is used as a model compound in studies of hydrocarbon behavior, particularly in understanding the effects of branching on physical and chemical properties.
Biology and Medicine: While not directly used in biological or medical applications, branched alkanes like this compound are studied for their potential as biofuels and their interactions with biological membranes.
Industry: In the industrial sector, branched alkanes are important components of fuels and lubricants. They are also used as intermediates in the synthesis of more complex organic molecules.
Mechanism of Action
As a hydrocarbon, 3,3-Dimethyl-4-(propan-2-yl)heptane primarily interacts through van der Waals forces. Its mechanism of action in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. The molecular targets are typically other hydrocarbons or functional groups that can undergo substitution or addition reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: Branching Effects
4-Ethyl-2,2-dimethylheptane (C₁₁H₂₄, MW 156.31 g/mol, CAS 62016-46-0 ) shares the same molecular formula but differs in substituent positions (ethyl at C4 and methyl groups at C2). Key differences include:
- Boiling Point : Increased branching at C2 in 4-ethyl-2,2-dimethylheptane likely reduces intermolecular van der Waals forces compared to the target compound, leading to a lower boiling point.
Functional Group Derivatives: Ketone Analogs
3-Ethyl-4-heptanone (C₉H₁₈O, MW 142.24 g/mol, CAS 1528-25-2 ) introduces a ketone group at C4. Key distinctions:
- Polarity: The ketone group enhances polarity, increasing solubility in polar solvents (e.g., ethanol) compared to the nonpolar target compound.
- Reactivity: The carbonyl group in 3-ethyl-4-heptanone allows for nucleophilic additions, absent in the saturated alkane structure of 3,3-dimethyl-4-(propan-2-yl)heptane.
Bicyclic vs. Straight-Chain Structures
7-Butylbicyclo[4.1.0]heptane (C₁₁H₂₀, MW 152.28 g/mol ) features a bicyclic framework, contrasting with the linear structure of the target compound:
- Stability : Strain in the bicyclic system may reduce thermal stability compared to the strain-free branched alkane.
- Density : Bicyclic structures often exhibit higher density due to compact molecular packing.
Research Findings and Computational Insights
Noncovalent Interactions and Steric Effects
Analysis using tools like Multiwfn (wavefunction analyzer ) and methods from Johnson et al. reveals that:
- Van der Waals Interactions : The target compound’s branched structure reduces surface area, weakening London dispersion forces compared to linear alkanes.
Solubility and Volatility Trends
While solubility data for the target compound are absent, analogs like 4-ethyl-3-hexanol (C₈H₁₈O, MW 130.23 g/mol ) and Sofosbuvir (insoluble in heptane ) highlight the role of functional groups:
- Hydrophobicity : Branched alkanes like this compound are expected to exhibit low water solubility, similar to heptane derivatives.
- Volatility : Branched structures generally have higher volatility than linear counterparts due to reduced intermolecular forces.
Data Tables
Table 1: Molecular Properties of Comparable Compounds
Table 2: Key Software Tools for Analysis
| Tool | Application | Reference |
|---|---|---|
| SHELX | Crystal structure refinement | [1] |
| Multiwfn | Electron density and bond order analysis | [2] |
| NCI Analysis | Noncovalent interaction visualization | [3] |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
